2-(9H-Pyrido(3,4-b)indol-3-ylmethylene)hydrazinecarbothioamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-Pyrido(3,4-b)indol-3-ylmethylene)hydrazinecarbothioamide typically involves the reaction of 9H-Pyrido(3,4-b)indole with hydrazinecarbothioamide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for the efficient production of large quantities. The use of automated reactors and advanced purification techniques ensures high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(9H-Pyrido(3,4-b)indol-3-ylmethylene)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where different nucleophiles replace the hydrazinecarbothioamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-(9H-Pyrido(3,4-b)indol-3-ylmethylene)hydrazinecarbothioamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(9H-Pyrido(3,4-b)indol-3-ylmethylene)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Amino-9H-pyrido(2,3-b)indole: Known for its potential carcinogenic properties and its presence in tobacco smoke.
1,2,3,4-Tetrahydro-9H-pyrido(3,4-b)indole: Used in alkaloid synthesis and studies on neurodegenerative diseases.
3-(9H-pyrido(3,4-b)indol-1-yl)propanoic acid: Known for its sedative and anti-anxiety properties.
Uniqueness
2-(9H-Pyrido(3,4-b)indol-3-ylmethylene)hydrazinecarbothioamide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
119694-67-6 |
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Molecular Formula |
C13H11N5S |
Molecular Weight |
269.33 g/mol |
IUPAC Name |
[(E)-9H-pyrido[3,4-b]indol-3-ylmethylideneamino]thiourea |
InChI |
InChI=1S/C13H11N5S/c14-13(19)18-16-6-8-5-10-9-3-1-2-4-11(9)17-12(10)7-15-8/h1-7,17H,(H3,14,18,19)/b16-6+ |
InChI Key |
GLNAHPFAFSQGKU-OMCISZLKSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=NC(=C3)/C=N/NC(=S)N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=NC(=C3)C=NNC(=S)N |
Origin of Product |
United States |
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